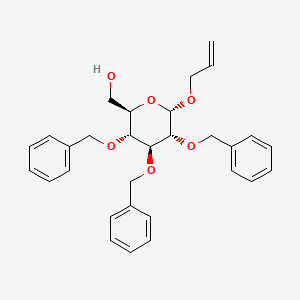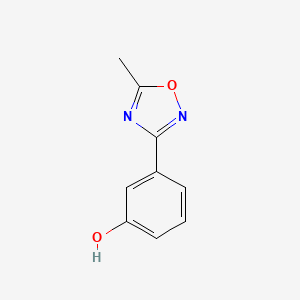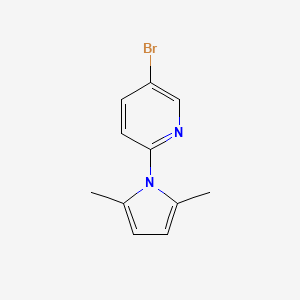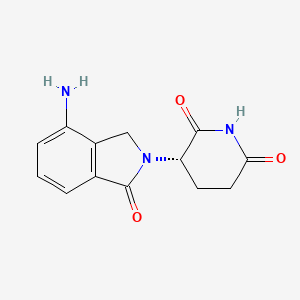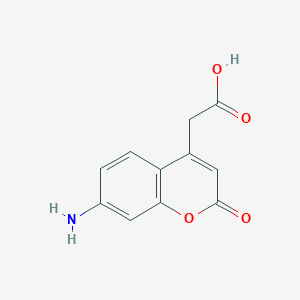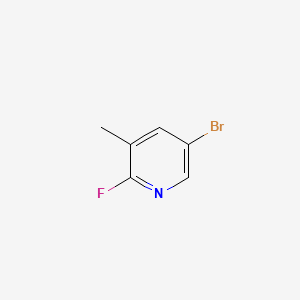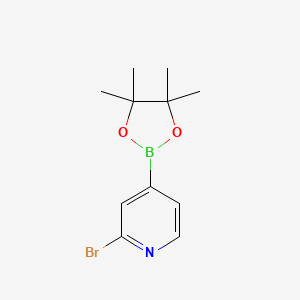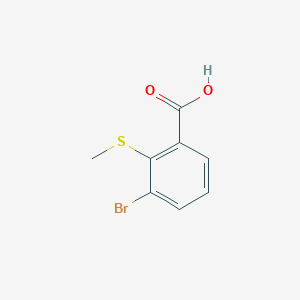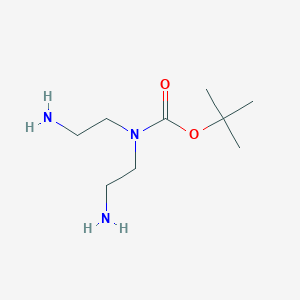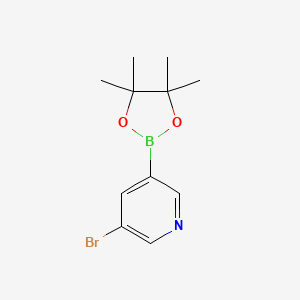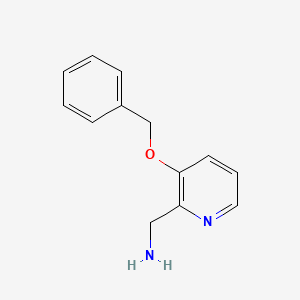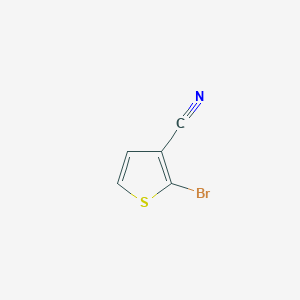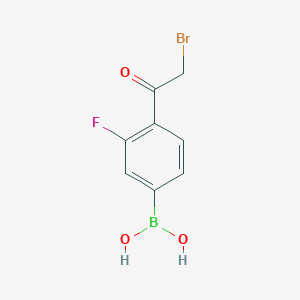
4-溴乙酰-3-氟苯硼酸
描述
4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .科学研究应用
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
安全和危害
属性
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoacetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-36-4 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

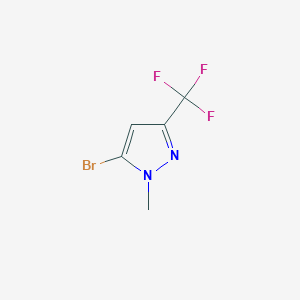
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
